A Technical Guide to the Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
A Technical Guide to the Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the determination and analysis of the core physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. As specific experimental data for this compound is not widely published, this document serves as a procedural whitepaper, detailing the necessary experimental protocols and theoretical considerations for its complete characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this molecule's properties to evaluate its potential as a pharmaceutical intermediate or active agent. The guide emphasizes the causality behind experimental choices, adherence to established standards, and the integration of data to build a holistic profile of the compound.
Introduction: Compound Significance
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a unique molecule incorporating three key structural motifs relevant to medicinal chemistry: a fluorophenyl group, a rigid cyclobutane scaffold, and a carboxylic acid moiety.
-
Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The meta-position of the fluorine atom on the phenyl ring influences the electronic properties and potential interactions with biological targets.
-
Cyclobutane Scaffold: As a bioisostere for larger or more flexible groups, the cyclobutane ring offers a rigid, three-dimensional structure that can help in optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[2]
-
Carboxylic Acid: This functional group is ionizable and can participate in hydrogen bonding, significantly impacting solubility, absorption, and the ability to form salts.
A precise understanding of this compound's physicochemical properties is therefore paramount for its application in structure-activity relationship (SAR) studies and rational drug design.[3] This guide outlines the essential methodologies to establish this critical dataset.
Predicted Physicochemical Properties & Structural Confirmation
Prior to embarking on experimental work, computational models provide valuable estimations of a compound's properties. These predictions, while not a substitute for empirical data, guide experimental design and offer a baseline for comparison.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ | - |
| Molecular Weight | 194.21 g/mol | - |
| logP | 2.925 | ChemScene (Computational)[4] |
| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (4.20) and the electron-withdrawing effect of the fluorophenyl and cyclobutane groups.[5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene (Computational)[4] |
2.1. Structural Confirmation and Purity Analysis
Before any physicochemical property is measured, the identity and purity of the material must be unequivocally confirmed. This is a foundational step for data integrity.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, one would expect characteristic signals for the aromatic protons (split by fluorine and adjacent protons), the cyclobutane ring protons (which often show complex splitting patterns), and the carboxylic acid proton.[6][7][8] The ¹³C NMR would show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will confirm the presence of key functional groups, including the broad O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C-H stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample. An acceptable purity level for physicochemical testing is typically ≥95%.
Experimental Protocols for Physicochemical Characterization
This section details the step-by-step methodologies for determining the key physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
3.1. Melting Point (Mp) Determination
Importance: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Methodology: Capillary Method [9]
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Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11][12]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]
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Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-20°C/minute) to find an approximate melting range.[11][12]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Using a fresh sample, heat at a slow rate (1-2°C/minute) through the expected melting range.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
3.2. Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
Methodology: Shake-Flask Method (Adapted from OECD Guideline 105) [13][14]
This method is considered the "gold standard" and determines the saturation mass concentration of the substance in water at a given temperature.[15][16]
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vessel.
-
Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[13][14]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate.
Caption: Workflow for Aqueous Solubility Determination.
3.3. Acid Dissociation Constant (pKa)
Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of the molecule at different physiological pH values, which profoundly affects solubility, permeability, and receptor binding.[17]
Methodology: Potentiometric Titration [3][18]
Potentiometric titration is a highly precise and common method for pKa determination.[17][18]
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[3][19] Purge the solution with nitrogen to remove dissolved CO₂.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[3]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring.[3] Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M NaOH for an acid).[3]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[17][19] This can be more accurately found by plotting the first or second derivative of the titration curve.[20]
Caption: Workflow for pKa Determination by Potentiometric Titration.
3.4. Lipophilicity (logP / logD)
Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting its membrane permeability and distribution within the body. It is a key parameter in Lipinski's "Rule of 5" for drug-likeness.[21]
-
logP: The partition coefficient of the neutral species between octanol and water.[22]
-
logD: The distribution coefficient at a specific pH, accounting for both neutral and ionized species. logD at pH 7.4 is particularly relevant for predicting drug behavior in blood serum.[22]
Methodology: Shake-Flask Method (Adapted from OECD Guideline 107) [22][23]
This is the traditional and most reliable method for determining lipophilicity.[24]
-
Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for logD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21] This prevents volume changes during the experiment.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vessel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanolic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous layer (C_aq) and the octanol layer (C_oct) using a suitable analytical technique like HPLC-UV.
-
Calculation:
-
logP (or logD) = log₁₀ ( [C_oct] / [C_aq] )
-
The experiment should be performed in triplicate.
-
Data Integration and Conclusion
The experimentally determined values for melting point, solubility, pKa, and logD provide a comprehensive physicochemical profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This data is interdependent; for example, the aqueous solubility will be highly dependent on the pH of the solution relative to the compound's pKa. Similarly, the logD value reflects the combined influence of the intrinsic lipophilicity (logP) and the ionization state (pKa) at physiological pH.
By systematically determining these core properties using the standardized protocols outlined in this guide, researchers can make informed decisions regarding the compound's suitability for further development. This foundational dataset enables accurate interpretation of biological assay results, guides formulation strategies, and provides the necessary parameters for constructing reliable pharmacokinetic and pharmacodynamic (PK/PD) models.
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